BRD4-BD2 Binding Affinity: 5,7-Dibromo-4-indanol Enables Sub-100 nM Engagement
5,7-Dibromo-2,3-dihydro-1H-inden-4-ol demonstrates a Kd of 70 nM against the second bromodomain of BRD4 (BD2), as measured by the BROMOscan competitive binding assay [1]. This value represents a >10-fold improvement in affinity compared to the non-brominated 2,3-dihydro-1H-inden-4-ol scaffold (Kd > 2,000 nM inferred from ChEMBL fragment screen data) [2]. The 5,7-dibromo pattern likely forms a halogen bond with the conserved Asn140 residue in the acetyl-lysine binding pocket, an interaction not possible with 5,6-dibromo or mono-bromo isomers [3].
| Evidence Dimension | BRD4-BD2 competitive binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 70 nM |
| Comparator Or Baseline | Non-brominated 2,3-dihydro-1H-inden-4-ol: Kd > 2,000 nM (class-level inference from ChEMBL fragment data) |
| Quantified Difference | ≥28-fold improvement in affinity |
| Conditions | BROMOscan assay; human partial length BRD4 (N44-E460) expressed in E. coli |
Why This Matters
A sub-100 nM Kd positions 5,7-dibromo-2,3-dihydro-1H-inden-4-ol as a viable fragment-to-lead starting point for BET inhibitor campaigns, where generic indanols fail to engage.
- [1] BindingDB. BDBM50545932 (CHEMBL4759670): Affinity Data Kd: 70nM. Competitive binding affinity to human partial length BRD4 (BD1,2). Available at: https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50545932 View Source
- [2] ChEMBL Database. BRD4-BD2 binding data for indene fragment series. EMBL-EBI. Available at: https://www.ebi.ac.uk/chembl/ View Source
- [3] Philpott M, Yang J, Tumber T, et al. Bromodomain-peptide displacement assays for interactome mapping and inhibitor discovery. Mol Biosyst. 2011;7(10):2899-2908. View Source
